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Compound of Interest

6-Bromo-2-chloroquinazolin-4-
Compound Name:
amine

Cat. No.: B051272

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-
chloroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
6-Bromo-2-chloroquinazolin-4-amine, a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Quinazoline derivatives are known for a wide
spectrum of pharmacological activities, including anticancer, antibacterial, and anti-
inflammatory properties.[1][2][3][4] Understanding the core physicochemical characteristics of
6-Bromo-2-chloroquinazolin-4-amine is therefore critical for researchers engaged in the
synthesis, screening, and development of novel therapeutic agents. This document details the
compound's structural attributes, core properties, and presents a series of validated
experimental protocols for its characterization. It is designed to serve as a practical resource for
scientists in academic and industrial research settings.

Introduction: The Quinazoline Scaffold in Drug
Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold
in medicinal chemistry. Its derivatives have been extensively explored due to their diverse and
potent biological activities.[1][3] The specific compound, 6-Bromo-2-chloroquinazolin-4-
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amine, incorporates several key structural features that modulate its chemical behavior and
potential biological targets: a bromine atom at position 6, a reactive chlorine atom at position 2,
and an amine group at position 4. These substitutions create a unique electronic and steric
profile, making it a valuable intermediate for synthesizing more complex molecules through
reactions like nucleophilic aromatic substitution.[5] This guide provides the foundational
physicochemical data and analytical methodologies required to effectively utilize this compound
in research and development.

Molecular Structure and Core Properties

The structural integrity and physicochemical profile of a compound are the primary
determinants of its behavior in both chemical and biological systems. Below are the key
identifiers and properties for 6-Bromo-2-chloroquinazolin-4-amine.

Figure 1: Chemical Structure of 6-Bromo-2-chloroquinazolin-4-amine

Table 1: Physicochemical Properties of 6-Bromo-2-
chloroquinazolin-4-amine
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Property Value Source(s)

Molecular Formula CsHsBrCINs [6]

Molecular Weight 258.5 g/mol [6]

Exact Mass 256.93554 Da [7]
Solid (form may vary b

Appearance _( YAy [8]
supplier)

N ] 369.7 °C at 760 mmHg

Boiling Point ) [7]
(Predicted)

Density 1.841 g/cm3 (Predicted) [7]

pKa 3.65 £ 0.30 (Predicted) [7]

LogP (XLogP3)

3.0

[7]

Refractive Index

1.748 (Predicted)

[7]

Vapor Pressure

1.16E-05 mmHg at 25°C
(Predicted)

[7]

Hydrogen Bond Donor Count 1 [7]
Hydrogen Bond Acceptor

yarog p 3 [7]
Count
Rotatable Bond Count 0 [7]

Storage Conditions

2-8 °C under inert gas

(Nitrogen or Argon)

[6]L7]

CAS Number

111218-89-4

[61t71el

Note: Many of the listed values are computationally predicted and should be confirmed

experimentally for critical applications.

Synthesis and Purification Workflow

The synthesis of quinazoline derivatives often begins with substituted anthranilic acids.[1][10] A

plausible and efficient pathway for synthesizing 6-Bromo-2-chloroquinazolin-4-amine
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involves the cyclization of 5-bromoanthranilonitrile with a chlorinating agent, followed by
amination. This multi-step process requires careful control of reaction conditions to ensure high
yield and purity.
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Starting Material
(e.g., 5-Bromoanthranilic acid derivative)

Step 1: Cyclization
(e.g., with Cyanogen bromide)

Intermediate:
6-Bromo-2-aminoquinazolin-4(3H)-one

l

Step 2: Chlorination
(e.g., with POCIs)

Intermediate:
6-Bromo-2,4-dichloroquinazoline

:

Step 3: Selective Amination
(e.g., with NHs/Ammonium Hydroxide)

l

Crude Product:
6-Bromo-2-chloroquinazolin-4-amine

Purification
(Recrystallization or Chromatography)

Characterization & QC
(NMR, MS, HPLC, MP)

Figure 2: General Synthesis & Purification Workflow
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Figure 2: General Synthesis & Purification Workflow
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Protocol 3.1: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on
differences in solubility.

Rationale: This method effectively removes impurities that have different solubility profiles from
the target compound in a chosen solvent system. The process of slow crystal formation
typically excludes foreign molecules from the growing crystal lattice.

Step-by-Step Methodology:

o Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol,
isopropanol, ethyl acetate, toluene) to find a solvent that dissolves the compound when hot
but in which it is sparingly soluble when cold.

o Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the
selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with
stirring until the solid completely dissolves.

e Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution
through a pre-heated funnel with fluted filter paper into a clean, warm flask.

o Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should
begin. To maximize yield, the flask can then be placed in an ice bath.

« |solation: Collect the purified crystals by vacuum filtration using a Bichner funnel.

e Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove
any remaining soluble impurities.

e Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of the
dried crystals should be determined and compared to the initial crude product to assess
purity.[1][11]

Physicochemical Characterization: Experimental
Protocols
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Accurate characterization is essential to confirm the identity, purity, and properties of the
synthesized compound. The following are standard protocols for the analysis of 6-Bromo-2-
chloroquinazolin-4-amine.

Pure Sample of
—\6-Bromo-2-chloroquinazolin-4-amine,

- > = v RN I N i N
NMR (H, 13C) FT-IR Mass Spectrometry Melting Point HPLC Solubility Test pKa Determination
- Structural Elucidation - Functional Group ID - Molecular Weight & Formula - Purity & Identity - Purity & Quantification - Solvent Profiling - lonization Constant

Spectroscopic Analysis Physical & Chemical Properties

Figure 3: Comprehensive Characterization Workflow

Click to download full resolution via product page

Figure 3: Comprehensive Characterization Workflow

Protocol 4.1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Rationale: *H and 3C NMR are powerful, non-destructive techniques used to determine the
precise molecular structure by mapping the carbon and hydrogen framework. Chemical shifts,
coupling constants, and integration values provide definitive evidence of the compound's
identity.[2]

Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL
of a deuterated solvent (e.g., DMSO-des or CDCI3) in a clean NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to

ensure homogeneity.

» 1H NMR Acquisition: Acquire the proton spectrum. Key expected signals would include
distinct aromatic protons on the quinazoline ring and a signal for the C4-amine protons.
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e 13C NMR Acquisition: Acquire the carbon spectrum. This will show signals for each unique
carbon atom in the molecule, including the halogen-substituted carbons.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

o Spectral Analysis: Integrate the *H NMR signals to determine proton ratios. Analyze chemical
shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific atoms in the
structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR)
Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by
measuring the absorption of infrared radiation at specific vibrational frequencies.

Step-by-Step Methodology:

o Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small
amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin
film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR)
accessory.[11]

o Background Scan: Perform a background scan of the empty sample holder or pure KBr to
subtract atmospheric and instrumental interferences.

e Sample Scan: Scan the prepared sample over the typical range of 4000-400 cm™1,

o Spectral Analysis: Identify characteristic absorption bands. For 6-Bromo-2-
chloroquinazolin-4-amine, key peaks would include N-H stretching for the amine group
(~3300-3500 cm~1), C=N and C=C stretching in the aromatic system (~1500-1650 cm™1),
and C-Br/C-Cl stretches in the fingerprint region.[12]

Protocol 4.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental
composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-
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resolution MS can confirm the molecular formula. The isotopic pattern is particularly informative
for compounds containing bromine and chlorine.[1][2]

Step-by-Step Methodology:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization method such as Electrospray lonization (ESI) or Gas Chromatography-
Mass Spectrometry (GC-MS).[1]

« lonization: lonize the sample in the source (e.g., ESI+ to observe [M+H]*).

e Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.qg.,
quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum.

o Data Analysis: Identify the molecular ion peak [M]* or pseudomolecular ion peak [M+H]*.
Critically, look for the characteristic isotopic pattern of a compound containing one bromine
atom (*°Br/8!Br, ~1:1 ratio) and one chlorine atom (3°CI/?3’Cl, ~3:1 ratio). This unique pattern
provides strong evidence for the presence of both halogens.

Protocol 4.4: High-Performance Liquid Chromatography
(HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a compound. It
separates components of a mixture based on their differential partitioning between a stationary
phase and a mobile phase.

Step-by-Step Methodology:

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an
appropriate concentration for analysis.

o Method Development: Select a suitable column (e.g., C18 reverse-phase) and mobile phase
(e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).
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e Analysis: Inject a small volume (e.g., 5-10 pL) of the sample solution into the HPLC system.

o Detection: Monitor the column eluent using a UV detector at a wavelength where the
compound has strong absorbance (determined by UV-Vis spectroscopy).

o Data Analysis: Analyze the resulting chromatogram. A pure compound should ideally show a
single, sharp peak. Purity is calculated based on the area percentage of the main peak
relative to the total area of all peaks.

Chemical Reactivity and Stability

The reactivity of 6-Bromo-2-chloroquinazolin-4-amine is primarily dictated by the electrophilic
nature of the quinazoline ring, enhanced by the electron-withdrawing halogen substituents.

o C2-Position: The chlorine atom at the C2 position is highly susceptible to nucleophilic
aromatic substitution (SrAr). This makes it a versatile handle for introducing a wide variety of
substituents (e.g., amines, alcohols, thiols) to build molecular diversity.[5]

e C4-Amine: The primary amine at the C4 position can act as a nucleophile or be
functionalized further, for example, through acylation or alkylation.

« Stability: The compound should be stored in a cool, dark place under an inert atmosphere to
prevent degradation.[6][7] It is likely sensitive to strong acids, bases, and oxidizing agents.
Long-term stability studies are recommended for drug development applications.

Conclusion

6-Bromo-2-chloroquinazolin-4-amine is a valuable building block for the synthesis of novel
compounds with potential therapeutic applications. Its physicochemical properties, including its
molecular weight, predicted pKa and LogP, and key reactive sites, provide a solid foundation
for its use in medicinal chemistry. The experimental protocols detailed in this guide offer a
systematic approach to verify its identity, purity, and characteristics, ensuring the generation of
reliable and reproducible data in a research setting. Adherence to these standardized methods
is crucial for advancing the discovery and development of next-generation quinazoline-based
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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